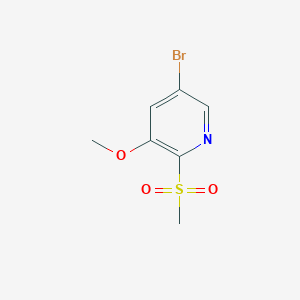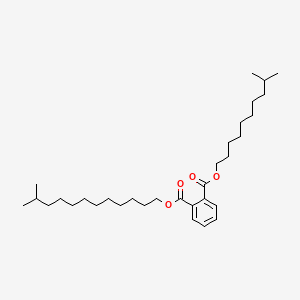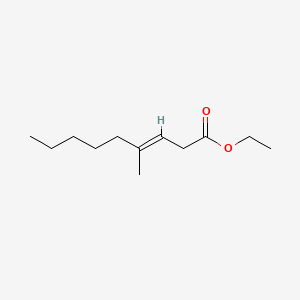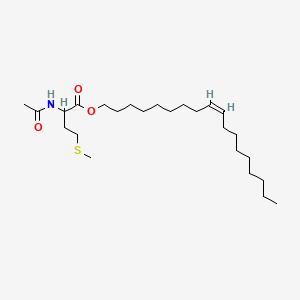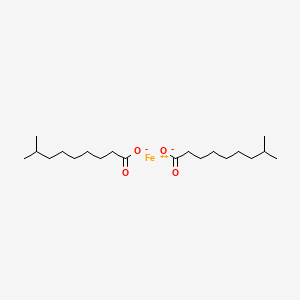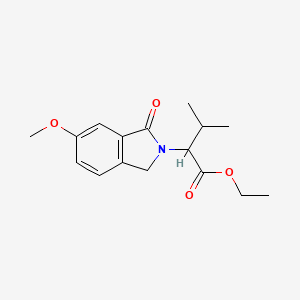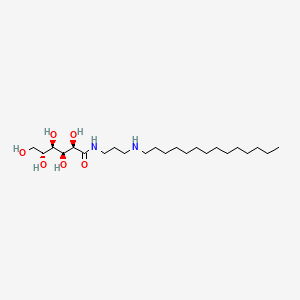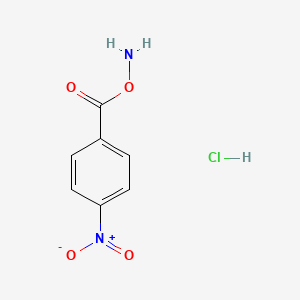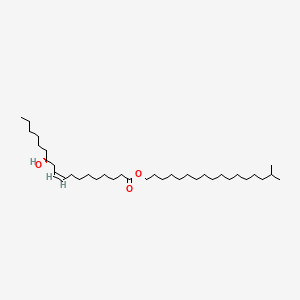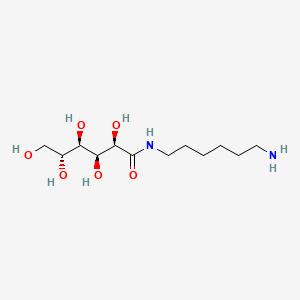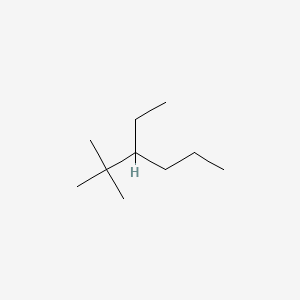
3-Ethyl-2,2-dimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,2-dimethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their diverse structures and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2-dimethylhexane typically involves the alkylation of a suitable precursor. One common method is the alkylation of 2,2-dimethylhexane with ethyl halides under the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes involving zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction under milder conditions and can be optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,2-dimethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Cracking: Under high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Cracking: High temperatures (500-700°C) and sometimes catalysts like alumina or silica.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives such as 3-chloro-2,2-dimethylhexane.
Cracking: Smaller alkanes and alkenes.
Aplicaciones Científicas De Investigación
3-Ethyl-2,2-dimethylhexane is used in various scientific research applications:
Chemistry: As a model compound in studying the reactivity and mechanisms of branched alkanes.
Biology: Investigating its metabolic pathways and interactions with biological systems.
Medicine: Exploring its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,2-dimethylhexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylhexane
- 3-Ethyl-2,4-dimethylhexane
- 2,3-Dimethylhexane
Uniqueness
3-Ethyl-2,2-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, reactivity, and steric effects in chemical reactions .
Propiedades
Número CAS |
20291-91-2 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
3-ethyl-2,2-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-8-9(7-2)10(3,4)5/h9H,6-8H2,1-5H3 |
Clave InChI |
XYDYODCWVCBIOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


